Ibudilast-d3 is classified as a pharmaceutical compound and specifically as an isotopically labeled derivative of Ibudilast. Its chemical structure can be represented by the International Chemical Identifier (InChI) string: ZJVFLBOZORBYFE-UHFFFAOYSA-N
, indicating its unique molecular configuration. The compound has a CAS Registry Number of 102064-45-9, which aids in its identification across various scientific databases .
The synthesis of Ibudilast-d3 involves the incorporation of deuterium atoms into the original Ibudilast molecule. This process typically utilizes methods such as:
The detailed parameters for these reactions are often proprietary or specific to research protocols, but they generally follow established organic synthesis methodologies .
Ibudilast-d3 maintains a similar molecular structure to Ibudilast, with the primary distinction being the substitution of certain hydrogen atoms with deuterium. The molecular formula for Ibudilast is , while for Ibudilast-d3, it would be .
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond lengths and angles that may differ due to deuteration .
Ibudilast-d3 participates in various chemical reactions typical of phosphodiesterase inhibitors. These reactions include:
The specifics of these reactions can vary based on environmental conditions and biological contexts .
Ibudilast-d3 exerts its effects primarily through the inhibition of phosphodiesterase 4. This mechanism results in:
This mechanism underlies its therapeutic potential in treating inflammatory diseases and neuroprotection .
Ibudilast-d3 exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation strategies used in drug development and delivery systems .
Ibudilast-d3 is primarily utilized in research settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4